molecular formula C15H12ClF2N3O2 B2805993 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 2034495-17-3

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone

Katalognummer B2805993
CAS-Nummer: 2034495-17-3
Molekulargewicht: 339.73
InChI-Schlüssel: YEFIYYRLKKUNGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of a specific enzyme that plays a crucial role in the development of certain diseases.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

  • Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor related to (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone, named PF-00734200. This compound was tested in rats, dogs, and humans, showing rapid absorption and elimination mainly through urine in dogs and humans, and feces in rats. Key metabolic pathways included hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolite formation. The study emphasized the importance of understanding drug metabolism for effective pharmacological applications (Sharma et al., 2012).

Solution Formulation for Poorly Soluble Compounds

  • Burton et al. (2012) focused on developing a solution formulation for a poorly water-soluble compound, similar in structure to the chemical . The compound, designed for arrhythmia treatment, exhibited increased plasma concentrations and improved dose proportionality when used in a solubilized, precipitation-resistant formulation. This research is critical for the effective delivery of similar poorly soluble pharmaceutical compounds (Burton et al., 2012).

Synthesis and Evaluation as Dipeptidyl Peptidase IV Inhibitors

  • Ammirati et al. (2009) synthesized a series of proline amides, including a compound similar to the specified chemical, as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. The compound exhibited potent inhibition, high oral bioavailability, and low plasma protein binding, marking its potential as a new treatment for type 2 diabetes (Ammirati et al., 2009).

Antimicrobial and Anticancer Potential

  • Hafez et al. (2016) synthesized novel pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives with structures related to the specified chemical. These compounds showed significant antimicrobial and anticancer activities, outperforming doxorubicin in some cases. Such research highlights the potential of these compounds in developing new treatments for infectious diseases and cancer (Hafez et al., 2016).

Crystal and Molecular Structure Analysis

  • Lakshminarayana et al. (2009) conducted a detailed analysis of a compound structurally related to the one . They studied its crystal and molecular structure using spectroscopy and X-ray diffraction, providing valuable insights into the structural properties of similar compounds, which is crucial for their effective application in pharmaceuticals and other fields (Lakshminarayana et al., 2009).

Eigenschaften

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2N3O2/c16-10-6-19-15(20-7-10)23-11-3-4-21(8-11)14(22)9-1-2-12(17)13(18)5-9/h1-2,5-7,11H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFIYYRLKKUNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.